molecular formula C22H21NO4 B2984754 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 2408975-19-7

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2984754
CAS No.: 2408975-19-7
M. Wt: 363.413
InChI Key: LNMZZQJFKQYSCT-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[310]hexane-6-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclo[3.1.0]hexane core. This can be achieved through intramolecular cyclization reactions, often using strong bases or specific catalysts to promote ring closure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters.

  • Reduction: Reduction reactions can be performed on specific functional groups within the molecule.

  • Substitution: The Fmoc group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation can yield carboxylate salts or esters.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can result in various derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Biology: In biological research, the compound can be used to study protein interactions and enzyme activities. Its unique structure allows for the design of specific probes and inhibitors.

Medicine: Potential medical applications include the development of new drugs and therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its chemical properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the coupling process. The compound's interaction with biological targets involves binding to specific receptors or enzymes, leading to downstream effects.

Molecular Targets and Pathways:

  • In peptide synthesis, the Fmoc group targets amino acids.

  • In drug discovery, the compound may interact with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid

  • 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-benzoic acid

  • (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid

Uniqueness: 3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid stands out due to its bicyclic structure, which provides unique chemical and physical properties compared to its linear counterparts. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid (commonly referred to as Fmoc-bicyclo[3.1.0]hexane-6-carboxylic acid) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure, which contributes to its rigidity and potential binding affinity to biological targets. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group in peptide synthesis, enhancing the compound's utility in various biochemical applications.

PropertyValue
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
IUPAC NameThis compound
CAS Number132350930

The mechanism by which Fmoc-bicyclo[3.1.0]hexane-6-carboxylic acid exerts its biological effects primarily involves its interaction with specific enzymes and receptors within biological systems. The Fmoc group allows for selective interactions, while the bicyclic structure enhances binding affinity due to increased steric hindrance and conformational stability.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that Fmoc-bicyclo[3.1.0]hexane-6-carboxylic acid can inhibit certain enzymes, making it a valuable tool in studying enzyme kinetics and mechanisms .
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although further studies are required to elucidate the specific mechanisms and effectiveness against various pathogens .
  • Protein-Ligand Interactions : The compound is utilized in research focusing on protein-ligand interactions, contributing to the understanding of binding affinities and specificity in drug design .

Case Studies

Several studies have explored the applications of Fmoc-bicyclo[3.1.0]hexane-6-carboxylic acid:

  • Study on Enzyme Inhibition : A study demonstrated that modifications of the Fmoc group could enhance the inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Antimicrobial Research : Another investigation evaluated the compound's efficacy against bacterial strains, revealing promising results that warrant further exploration into its use as an antimicrobial agent .

Applications in Research

Fmoc-bicyclo[3.1.0]hexane-6-carboxylic acid is widely used in various fields of research:

  • Peptide Synthesis : As a protecting group, it plays a crucial role in the synthesis of peptides, facilitating the formation of complex structures necessary for biological activity .
  • Drug Development : Its unique properties make it a candidate for developing novel therapeutics targeting specific biological pathways .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-17-9-12(10-18(17)20)23-22(26)27-11-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,17-20H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMZZQJFKQYSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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